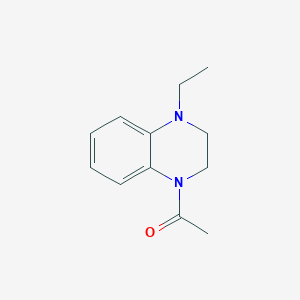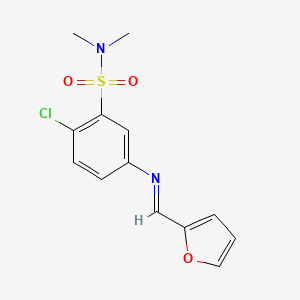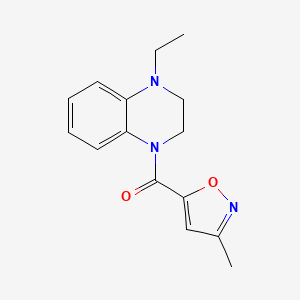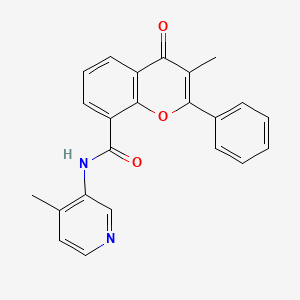
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a compound that has been extensively studied for its potential pharmacological applications. It is a synthetic compound that belongs to the family of quinoxaline derivatives. This compound has shown promising results in various scientific studies, and its potential applications in the field of medicine and biochemistry have been widely explored.
Wirkmechanismus
The exact mechanism of action of 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to exhibit anticonvulsant activity by modulating the activity of various neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone in lab experiments is its well-established synthesis method. It can be synthesized in high yield with good purity, making it a suitable compound for various pharmacological studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Zukünftige Richtungen
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has shown promising results in various scientific studies. There are several future directions that can be explored to further understand the potential applications of this compound. Some of these future directions include:
1. Investigating the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
2. Studying the mechanism of action of this compound in more detail to better understand its pharmacological effects.
3. Exploring the potential applications of this compound in the field of cancer research.
4. Investigating the potential applications of this compound in the treatment of infectious diseases, such as tuberculosis and malaria.
5. Developing new synthetic methods for the production of this compound to improve its yield and purity.
In conclusion, 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a compound that has shown promising results in various scientific studies. Its potential applications in the field of medicine and biochemistry have been widely explored, and there are several future directions that can be explored to further understand the potential applications of this compound.
Synthesemethoden
The synthesis of 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a well-established process. It can be synthesized through the condensation reaction of 4-ethyl-1,2-diamine and ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield with good purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
IUPAC Name |
1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-13-8-9-14(10(2)15)12-7-5-4-6-11(12)13/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOFQIKOGVHMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)

![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)
![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)




![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)